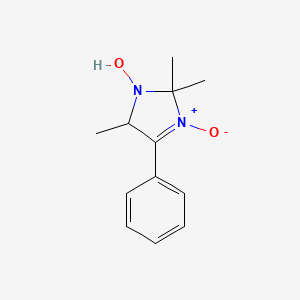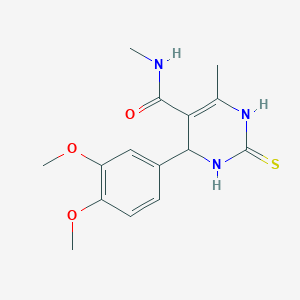![molecular formula C20H22N4O2S2 B11615880 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615880.png)
7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 7-méthyl-3-[(Z)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-(4-méthylpipéridin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one » est un composé organique complexe qui appartient à la classe des pyrido[1,2-a]pyrimidin-4-ones. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du « 7-méthyl-3-[(Z)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-(4-méthylpipéridin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one » implique généralement des réactions organiques en plusieurs étapes. Les étapes clés peuvent inclure :
Formation du noyau pyrido[1,2-a]pyrimidin-4-one : Cela peut être obtenu par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupement thiazolidinone : Cette étape peut impliquer la réaction d’un dérivé de thiazolidinone avec le noyau pyrido[1,2-a]pyrimidin-4-one dans des conditions spécifiques.
Addition du groupement pipéridine : Le groupement pipéridine peut être introduit par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse afin d’assurer un rendement et une pureté élevés. Cela peut impliquer :
Augmentation des conditions de réaction : S’assurer que les réactions peuvent être effectuées à grande échelle sans compromettre la qualité du produit.
Techniques de purification : Utiliser des méthodes telles que la cristallisation, la chromatographie et la recristallisation pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le composé « 7-méthyl-3-[(Z)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-(4-méthylpipéridin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one » peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution : tels que les halogénoalcanes ou les chlorures d’acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales ou anticancéreuses. Les chercheurs peuvent étudier ses interactions avec les cibles biologiques et ses effets sur les processus cellulaires.
Médecine
En médecine, le composé pourrait être exploré pour son potentiel thérapeutique. Il peut servir de composé principal pour le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques. Ses propriétés uniques pourraient le rendre précieux dans diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (5Z)-3-METHYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
Le mécanisme d’action du « 7-méthyl-3-[(Z)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-(4-méthylpipéridin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one » dépendrait de son activité biologique spécifique. En général, le composé peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques, conduisant à une modulation de voies spécifiques. Le mécanisme exact nécessiterait des études détaillées pour l’élucider.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres pyrido[1,2-a]pyrimidin-4-ones avec des substituants différents. Voici des exemples :
- 2-(4-méthylpipéridin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Unicité
L’unicité du « 7-méthyl-3-[(Z)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-(4-méthylpipéridin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one » réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales. Cette structure unique peut conférer des activités biologiques et des propriétés chimiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C20H22N4O2S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(5Z)-3-methyl-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S2/c1-12-6-8-23(9-7-12)17-14(10-15-19(26)22(3)20(27)28-15)18(25)24-11-13(2)4-5-16(24)21-17/h4-5,10-12H,6-9H2,1-3H3/b15-10- |
Clé InChI |
HLMMDRZVHRZZIB-GDNBJRDFSA-N |
SMILES isomérique |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
SMILES canonique |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B11615805.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11615818.png)
![Benzo[1,2,5]thiadiazole-4-sulfonic acid (adamantan-1-ylmethyl)-amide](/img/structure/B11615827.png)
![2-Butyl-3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11615835.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615840.png)
![ethyl N-butanoyl-3,3,3-trifluoro-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11615848.png)
methyl}phenol](/img/structure/B11615851.png)
![methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11615854.png)
![6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B11615859.png)

![7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one](/img/structure/B11615884.png)

